molecular formula C₈H₁₁D₃N₂O₂ B1146525 Levetiracetam-d3 CAS No. 1217851-16-5

Levetiracetam-d3

カタログ番号: B1146525
CAS番号: 1217851-16-5
分子量: 173.23
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Levetiracetam-d3 is a deuterated form of levetiracetam, an anticonvulsant medication used primarily to treat epilepsy. The deuterium atoms in this compound replace some of the hydrogen atoms in the original levetiracetam molecule, which can potentially alter its pharmacokinetic properties. Levetiracetam itself is known for its effectiveness in controlling seizures and its favorable safety profile.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of levetiracetam-d3 involves the incorporation of deuterium atoms into the levetiracetam molecule. One common method is the catalytic hydrogenation of the corresponding nitrile precursor in the presence of deuterium gas. This process typically requires a palladium or platinum catalyst under high pressure and temperature conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-throughput screening methods to identify suitable catalysts and optimize reaction conditions. The final product is purified using techniques such as high-performance liquid chromatography to ensure the desired deuterium incorporation and purity levels .

化学反応の分析

Types of Reactions

Levetiracetam-d3 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding carboxylic acids.

    Reduction: The compound can be reduced to its alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at specific sites on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are employed under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Levetiracetam-d3 is used extensively in scientific research due to its unique properties:

作用機序

Levetiracetam-d3 exerts its effects by binding to the synaptic vesicle protein 2A (SV2A) in the brain. This interaction modulates neurotransmitter release and stabilizes neuronal activity, thereby preventing seizures. Additionally, this compound affects calcium homeostasis and interacts with gamma-aminobutyric acid (GABA) receptors, contributing to its anticonvulsant properties .

類似化合物との比較

Similar Compounds

    Brivaracetam: Another anticonvulsant that also targets SV2A but has a different chemical structure.

    Keppra (levetiracetam): The non-deuterated form of levetiracetam-d3.

    Oxcarbazepine: An anticonvulsant with a different mechanism of action, primarily affecting sodium channels.

Uniqueness

This compound is unique due to the presence of deuterium atoms, which can enhance its metabolic stability and reduce the formation of toxic metabolites. This makes it a valuable compound for both research and therapeutic applications .

生物活性

Levetiracetam-d3 is a deuterated form of levetiracetam, a well-known antiepileptic drug (AED) primarily used in the management of various seizure types, including partial onset, myoclonic, and generalized tonic-clonic seizures. This article explores the biological activity of this compound, including its mechanisms of action, pharmacokinetics, clinical implications, and case studies reflecting its therapeutic efficacy and safety profile.

This compound operates through several mechanisms that contribute to its anticonvulsant effects:

  • Binding to SV2A : The primary mechanism involves binding to synaptic vesicle protein 2A (SV2A), which is crucial for regulating neurotransmitter release. This interaction is believed to modulate synaptic transmission and reduce excitatory neurotransmission, thereby exerting an anticonvulsant effect .
  • Calcium Channel Modulation : this compound has been shown to inhibit N-type calcium channels, which play a role in neurotransmitter release. This inhibition may contribute to its overall anticonvulsant properties .
  • GABAergic Influence : Although it does not directly affect GABAergic or glutamatergic receptors, this compound may indirectly enhance GABAergic transmission, further supporting its use in seizure control .

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties:

  • Absorption : It is rapidly absorbed with an oral bioavailability close to 100%. Peak plasma concentrations are typically reached within one hour after administration .
  • Metabolism : The drug is minimally metabolized, primarily undergoing hydrolysis to form inactive metabolites. It does not significantly interact with the cytochrome P450 enzyme system, reducing the risk of drug-drug interactions .
  • Elimination : Approximately 66% of the administered dose is excreted unchanged via the kidneys. The plasma half-life ranges from 6 to 8 hours but can be prolonged in elderly patients or those with renal impairment .

Clinical Efficacy and Case Studies

Several studies highlight the clinical efficacy of this compound in managing epilepsy:

  • Case Study 1 : A young female patient with status epilepticus was treated with levetiracetam (3 g loading dose followed by 1 g twice daily). While her seizures were controlled, she developed acute kidney injury attributed to the medication. Upon discontinuation and switching to lacosamide, her renal function improved significantly without the need for dialysis .
  • Case Study 2 : In another instance involving four patients treated with levetiracetam for seizure control, asymptomatic rhabdomyolysis was observed. Despite elevated creatine kinase (CK) levels, no muscle pain was reported. The condition resolved after switching medications .

Comparative Data Table

ParameterThis compoundStandard Levetiracetam
Bioavailability~100%~100%
Peak Plasma Concentration~1 hour~1 hour
Half-Life6-8 hours6-8 hours
Major MetaboliteInactive metabolitesInactive metabolites
Renal Excretion~66% unchanged~66% unchanged

Broader Implications

Recent research suggests that beyond its anticonvulsant properties, this compound may have neuroprotective and anti-inflammatory effects. These properties position it as a potential candidate for repurposing in other neurological conditions beyond epilepsy .

特性

IUPAC Name

(2S)-4,4,4-trideuterio-2-(2-oxopyrrolidin-1-yl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O2/c1-2-6(8(9)12)10-5-3-4-7(10)11/h6H,2-5H2,1H3,(H2,9,12)/t6-/m0/s1/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPHUVLMMVZITSG-FYFSCIFKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N)N1CCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C[C@@H](C(=O)N)N1CCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50662056
Record name (2S)-2-(2-Oxopyrrolidin-1-yl)(4,4,4-~2~H_3_)butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50662056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217851-16-5
Record name (2S)-2-(2-Oxopyrrolidin-1-yl)(4,4,4-~2~H_3_)butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50662056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Levetiracetam-d3
Reactant of Route 2
Reactant of Route 2
Levetiracetam-d3
Reactant of Route 3
Reactant of Route 3
Levetiracetam-d3
Reactant of Route 4
Levetiracetam-d3
Reactant of Route 5
Reactant of Route 5
Levetiracetam-d3
Reactant of Route 6
Reactant of Route 6
Levetiracetam-d3

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。